N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine moiety, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE
- N-[(2-CHLORO-4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE
Uniqueness
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H12ClFN2OS |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-10-13(19)7-6-12(14)11-21(16-5-1-2-8-20-16)17(22)15-4-3-9-23-15/h1-10H,11H2 |
InChI Key |
PWSWLRXREJECHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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